Alstoyunine E
Description
Alstoyunine E is a monoterpenoid indole alkaloid derived from the plant Alstonia yunnanensis. This compound is known for its selective inhibition of cyclooxygenase-2 (COX-2) enzyme, making it a potential candidate for anti-inflammatory and anti-cancer research .
Propriétés
Numéro CAS |
1188932-15-1 |
|---|---|
Formule moléculaire |
C21H22N2O3 |
Apparence |
Powder |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Alstoyunine E involves the extraction of the compound from the herbs of Alstonia yunnanensis. The extraction process typically uses ethanol as a solvent, followed by purification steps such as column chromatography .
Industrial Production Methods: The compound is stored as a powder at -20°C for long-term stability .
Analyse Des Réactions Chimiques
Types of Reactions: Alstoyunine E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Alstoyunine E.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield various reduced derivatives .
Applications De Recherche Scientifique
Alstoyunine E has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of monoterpenoid indole alkaloids.
Biology: Investigated for its selective inhibition of cyclooxygenase-2, which is involved in inflammatory processes.
Medicine: Potential therapeutic applications in anti-inflammatory and anti-cancer treatments due to its COX-2 inhibition
Mécanisme D'action
Alstoyunine E exerts its effects primarily through the selective inhibition of the cyclooxygenase-2 enzyme. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory properties. The molecular targets and pathways involved include the COX-2 enzyme and the downstream signaling pathways that mediate inflammation .
Comparaison Avec Des Composés Similaires
Alstoyunine C: Another monoterpenoid indole alkaloid with similar COX-2 inhibitory properties.
Alstoyunine F: Exhibits weak cytotoxicity against certain cancer cell lines and also inhibits COX-2.
Uniqueness: Alstoyunine E is unique due to its high selectivity for COX-2 inhibition (>75%), making it a promising candidate for anti-inflammatory and anti-cancer research. Its selective inhibition profile distinguishes it from other similar compounds .
Activité Biologique
Alstoyunine E, also known as Vinorine N4-oxide, is a diterpenoid compound primarily isolated from the heartwoods of Taxus cuspidata. This compound has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory studies. Below is a detailed examination of its biological activity, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N₃O₄
- Molecular Weight : 350.41 g/mol
- Source : Isolated from Taxus cuspidata
1. Cytotoxicity
Alstoyunine E has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| Hepatocellular carcinoma | >40 | |
| Breast cancer (MCF-7) | 39.78 | |
| Lung cancer (A-549) | <30 | |
| Colon cancer (SW480) | >40 | |
| Myeloid leukemia (HL-60) | <30 |
The compound exhibited moderate cytotoxicity, particularly against MCF-7 and A-549 cell lines, with IC50 values suggesting potential for further development in cancer therapeutics.
2. Anti-inflammatory Activity
Alstoyunine E has shown significant anti-inflammatory properties. The mechanism involves the inhibition of COX enzymes, which are crucial in the inflammatory pathway. The following table presents the IC50 values for COX-2 inhibition:
The presence of specific functional groups in Alstoyunine E contributes to its ability to inhibit COX-2, thereby reducing inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of Alstoyunine E and related compounds. Key findings include:
- Study on Cancer Cell Lines : A study assessed the cytotoxic effects of Alstoyunine E on multiple human cancer cell lines, revealing selective activity against breast and lung cancer cells while exhibiting weaker effects on others like colon and myeloid leukemia cells .
- Mechanism of Action : Research indicates that the N4-oxide functionality is essential for both cytotoxic and anti-inflammatory activities. The presence of this oxide group enhances interaction with cellular targets involved in apoptosis and inflammation pathways .
Q & A
Q. What spectroscopic and chromatographic methods are recommended for identifying and characterizing Alstoyunine E in laboratory settings?
To confirm the identity and purity of Alstoyunine E (CAS 1188932-15-1), researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., , , 2D-COSY) and high-performance liquid chromatography (HPLC) with UV/Vis detection. For novel derivatives, mass spectrometry (MS) or LC-MS is essential to verify molecular weight and fragmentation patterns. Ensure all spectra are cross-referenced with published data for known analogs, and report retention times, solvent systems, and column specifications in detail .
Q. How should researchers design experiments to optimize the synthesis of Alstoyunine E derivatives while ensuring reproducibility?
Utilize Design of Experiments (DOE) principles to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Include controls for side reactions and byproduct formation. Document all procedural details, such as inert atmosphere requirements or purification steps (e.g., recrystallization solvents, gradient elution in column chromatography). For reproducibility, adhere to the Beilstein Journal of Organic Chemistry guidelines: limit main-text synthesis protocols to five compounds, with additional data in supplementary materials .
Q. What safety protocols are critical when handling Alstoyunine E in vitro studies?
Alstoyunine E is classified as acutely toxic (oral, Category 4; H302) and a respiratory irritant (H335). Researchers must use fume hoods for aerosol-generating procedures, wear nitrile gloves, and equip labs with emergency eyewash stations. For spills, avoid dry sweeping; instead, use wet methods to suppress dust. Fire hazards include hydrogen bromide gas release—CO extinguishers are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of Alstoyunine E across different cell lines?
Contradictory data may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or assay sensitivity. To address this:
- Standardize experimental protocols (e.g., MTT assay incubation times, positive controls).
- Perform dose-response curves across multiple cell lines (e.g., cancer vs. non-cancerous).
- Use meta-analysis tools to compare published IC values, noting differences in solvent vehicles (e.g., DMSO tolerance thresholds) .
Q. What strategies are effective for isolating trace impurities in Alstoyunine E batches, and how should these be analytically validated?
Employ preparative HPLC with photodiode array (PDA) detection to isolate impurities. For structural elucidation, combine high-resolution MS/MS with -NMR at 600 MHz. Validate methods per ICH Q2(R1) guidelines: assess linearity (R > 0.995), limit of detection (LOD < 0.1%), and precision (%RSD < 2%). Report impurities in tabular format, including retention times and spectral matches to known degradation products .
Q. How can computational modeling enhance the understanding of Alstoyunine E’s mechanism of action at molecular targets?
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to hypothesized targets (e.g., kinase enzymes). Validate in silico findings with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Cross-reference results with transcriptomic data (RNA-seq) to identify downstream pathways affected .
Data Presentation and Reproducibility
Q. What are the best practices for presenting spectral and biological data on Alstoyunine E in peer-reviewed manuscripts?
- Tables : Organize NMR shifts (δ in ppm), multiplicity, and coupling constants (J in Hz) in Microsoft Word tables. Use Roman numerals for table numbering and footnotes for experimental conditions (e.g., solvent, temperature) .
- Figures : Include high-resolution chromatograms with annotated peaks (purity > 95%). For bioactivity data, use dose-response curves with error bars (SEM) and statistical significance markers (e.g., *p < 0.05) .
Q. How should researchers address variability in Alstoyunine E’s stability under different storage conditions?
Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC assays. Compare degradation profiles in lyophilized vs. solution states. Report kinetic parameters (e.g., Arrhenius plots) to extrapolate shelf-life under standard lab conditions (25°C) .
Ethical and Methodological Considerations
Q. What steps ensure ethical compliance when using Alstoyunine E in animal studies?
Adhere to institutional animal care protocols (IACUC) for dosing regimens (e.g., maximum tolerated dose). Anonymize raw data in pseudonymized repositories, with access restricted to approved personnel. Include mortality/morbidity endpoints in the ethics application .
Q. How can interdisciplinary teams collaboratively design studies on Alstoyunine E’s structure-activity relationships?
Define clear milestones (e.g., synthetic yield targets, IC benchmarks) and assign roles (e.g., synthetic chemists, pharmacologists). Use shared digital lab notebooks (e.g., LabArchives) for real-time data tracking. Regularly cross-validate findings through joint data analysis sessions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
